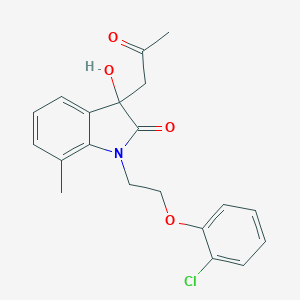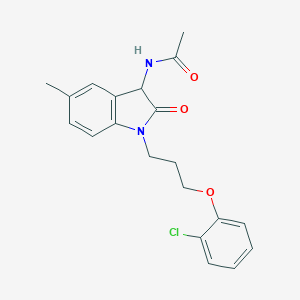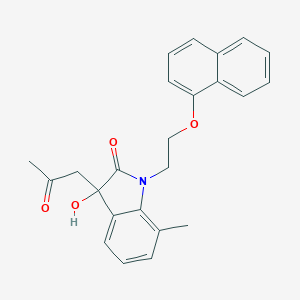![molecular formula C25H29ClN4O3 B368552 N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide CAS No. 942884-50-6](/img/structure/B368552.png)
N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring, linked through a butyl chain. The presence of a chloro and methoxy group on the phenyl ring adds to its chemical diversity, making it an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Butyl Chain: This can be done via alkylation reactions using butyl halides.
Final Assembly: The final step involves coupling the pyrrolidinone and benzimidazole intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known for its ability to bind to DNA and proteins, while the pyrrolidinone ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-2-chloro-N-methylacetamide
- 2-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine
- Benzimidazole derivatives
Uniqueness
N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide is unique due to its combination of structural features, which are not commonly found together in a single molecule. This uniqueness may confer specific biological activities or chemical reactivity that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
942884-50-6 |
|---|---|
Molekularformel |
C25H29ClN4O3 |
Molekulargewicht |
469g/mol |
IUPAC-Name |
N-butyl-2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H29ClN4O3/c1-4-5-12-28(2)24(32)16-30-20-9-7-6-8-19(20)27-25(30)17-13-23(31)29(15-17)21-14-18(26)10-11-22(21)33-3/h6-11,14,17H,4-5,12-13,15-16H2,1-3H3 |
InChI-Schlüssel |
NYILEQMHCYOESK-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Kanonische SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-acetyl-1'-[(2-chlorophenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368475.png)
![N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368477.png)
![N-(1-{[2-(3-methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B368479.png)
![N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368480.png)
![N-[4-acetyl-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368481.png)
![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368482.png)
![N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368483.png)
![N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368484.png)
![N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368485.png)
![N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368486.png)
![N-[4-acetyl-7'-methyl-1'-[(4-methylphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368490.png)
